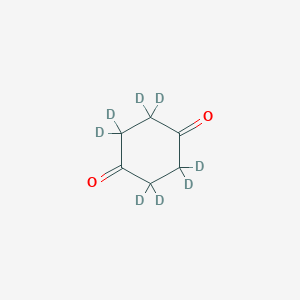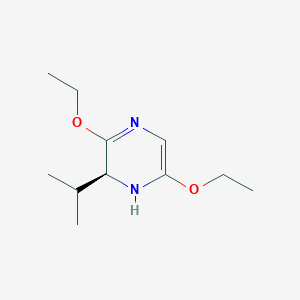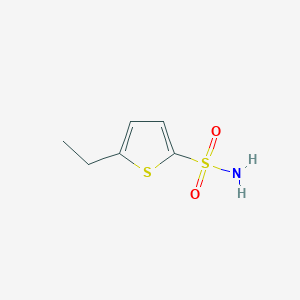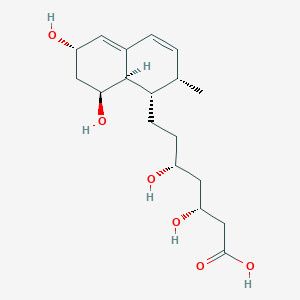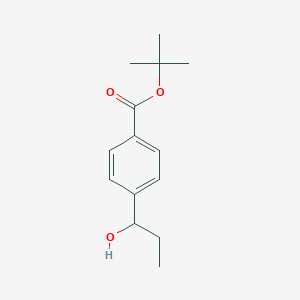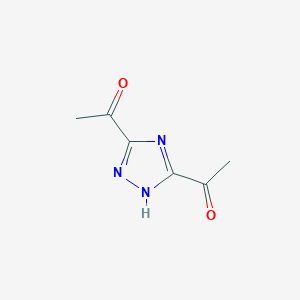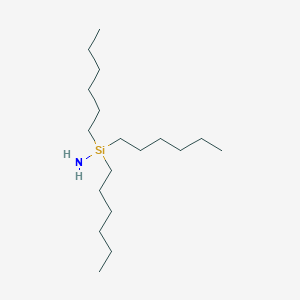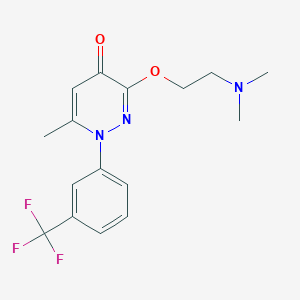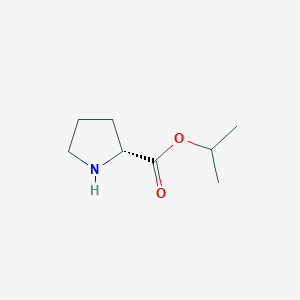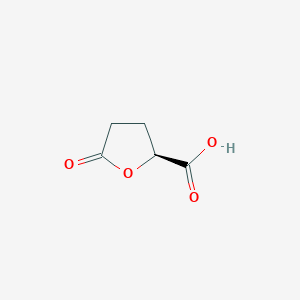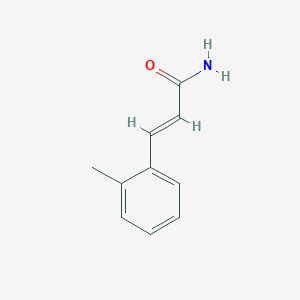
帕洛诺司琼盐酸盐,(3aR)-
描述
Palonosetron hydrochloride, (3aR)-, is a second-generation serotonin 5-HT3 receptor antagonist. It is primarily used for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). This compound is known for its strong binding affinity and long half-life, making it more effective in controlling delayed CINV compared to other 5-HT3 receptor antagonists .
科学研究应用
Palonosetron hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving 5-HT3 receptor antagonists.
Biology: Research on its interaction with serotonin receptors helps in understanding the mechanisms of nausea and vomiting.
Medicine: It is extensively studied for its efficacy in preventing CINV and PONV. .
Industry: The compound is used in the pharmaceutical industry for the production of antiemetic drugs.
作用机制
Target of Action
Palonosetron hydrochloride, also known as “X1Q7HOS25Z”, primarily targets the serotonin-3 (5-HT3) receptors . These receptors are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . The 5-HT3 receptors play a crucial role in the vomiting reflex, making them a key target for antiemetic drugs .
Mode of Action
As a selective serotonin 5-HT3 receptor antagonist , palonosetron hydrochloride works by inhibiting the action of serotonin at these receptors . This inhibition prevents the initiation of the vomiting reflex, which is often triggered during chemotherapy or post-surgery .
Biochemical Pathways
The primary biochemical pathway affected by palonosetron hydrochloride is the serotonin signaling pathway . By blocking the 5-HT3 receptors, palonosetron hydrochloride prevents serotonin from binding to these receptors and initiating the signal transduction that leads to vomiting .
Pharmacokinetics
Palonosetron hydrochloride exhibits linear pharmacokinetics in the dose range of 0.25 to 0.75 mg . It is well-tolerated in healthy subjects . Age, hepatic dysfunction, or mild-to-moderate renal impairment have no clinically significant effect on the pharmacokinetics of palonosetron . Total systemic exposure increases by 28% in patients with severe renal impairment compared with that in healthy subjects .
Result of Action
The molecular and cellular effects of palonosetron hydrochloride’s action result in the prevention of nausea and vomiting associated with moderately emetogenic cancer chemotherapy and postoperative conditions . It is particularly effective in controlling delayed chemotherapy-induced nausea and vomiting (CINV) that appears more than 24 hours after the first dose of a course of chemotherapy .
Action Environment
The efficacy and stability of palonosetron hydrochloride can be influenced by various environmental factors. For instance, the presence of other serotonergic drugs can potentially lead to serotonin syndrome . Therefore, careful consideration should be given when palonosetron hydrochloride is administered in combination with other medications .
生化分析
Biochemical Properties
Palonosetron hydrochloride, (3aR)-, has a strong binding affinity for the 5-HT3 receptor . This receptor is present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . The interaction between Palonosetron hydrochloride, (3aR)-, and the 5-HT3 receptor plays a crucial role in its antiemetic activity .
Cellular Effects
Palonosetron hydrochloride, (3aR)-, exerts its effects on various types of cells, primarily those in the gastrointestinal tract and the central nervous system. By blocking the 5-HT3 receptors, it prevents the activation of the vomiting reflex triggered by certain chemotherapy drugs . This blockade influences cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Palonosetron hydrochloride, (3aR)-, involves its binding to the 5-HT3 receptors, thereby inhibiting their function . This prevents serotonin from binding to these receptors, which is a key step in the initiation of the vomiting reflex .
Temporal Effects in Laboratory Settings
Palonosetron hydrochloride, (3aR)-, has a longer duration of action than other 5-HT3 antagonists . This is partly due to its strong binding affinity for the 5-HT3 receptor and its slow rate of dissociation . It is also metabolized in the liver, primarily by CYP2D6, with CYP3A4 and CYP1A2 also involved .
Dosage Effects in Animal Models
In animal models, the effects of Palonosetron hydrochloride, (3aR)-, have been observed to vary with different dosages . A single intravenous dose of Palonosetron at 30 mg/kg was lethal to rats and mice
Metabolic Pathways
Palonosetron hydrochloride, (3aR)-, is metabolized in the liver, with CYP2D6 being the primary enzyme involved . Other enzymes, such as CYP3A4 and CYP1A2, are also involved to a lesser extent . These metabolic pathways could potentially be influenced by the presence of Palonosetron hydrochloride, (3aR)-.
Transport and Distribution
After administration, Palonosetron hydrochloride, (3aR)-, is distributed throughout the body. It has a high oral bioavailability of 97% , indicating efficient absorption from the gastrointestinal tract. It is also known to bind to plasma proteins to a moderate extent (62%) .
Subcellular Localization
The subcellular localization of Palonosetron hydrochloride, (3aR)-, is likely to be in the areas where the 5-HT3 receptors are located. These receptors are present both centrally in the medullary chemoreceptor zone and peripherally on vagal nerve terminals in the gastrointestinal tract
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of palonosetron hydrochloride involves multiple steps, starting from the intermediate compound (II). One of the methods includes the reduction of this intermediate at high pressure to obtain diastereomeric mixtures, followed by purification steps . Another method involves the crystallization of palonosetron hydrochloride from isopropanol and water, which includes dissolving a diastereomeric mixture and then crystallizing the desired product .
Industrial Production Methods
In industrial settings, the production of palonosetron hydrochloride can be optimized by introducing catalytic amounts of suitable halogenating compounds such as n-bromosuccinimide during the purification process. This method reduces the number of purification steps and makes the process more practical and commercially viable .
化学反应分析
Types of Reactions
Palonosetron hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the structure of the compound, although specific oxidation conditions for palonosetron hydrochloride are not commonly reported.
Reduction: As mentioned earlier, reduction is a key step in the synthesis of palonosetron hydrochloride from its intermediate.
Substitution: This reaction can be used to introduce different functional groups into the compound, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: High-pressure hydrogenation is used in the synthesis process.
Substitution: Various halogenating agents like n-bromosuccinimide can be used.
Major Products Formed
The major product formed from these reactions is palonosetron hydrochloride itself, which is obtained in a highly pure form suitable for pharmaceutical use.
相似化合物的比较
Similar Compounds
- Ondansetron
- Granisetron
- Dolasetron
- Tropisetron
Comparison
Palonosetron hydrochloride is unique due to its higher binding affinity and longer half-life compared to other 5-HT3 receptor antagonists. This makes it more effective in controlling delayed CINV. Additionally, it is the only 5-HT3 receptor antagonist approved for both acute and delayed CINV .
属性
IUPAC Name |
(3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDRWYVIKMSFFB-KPVRICSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135755-51-0 | |
| Record name | Palonosetron hydrochloride, (3aR)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135755510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PALONOSETRON HYDROCHLORIDE, (3AR)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1Q7HOS25Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
